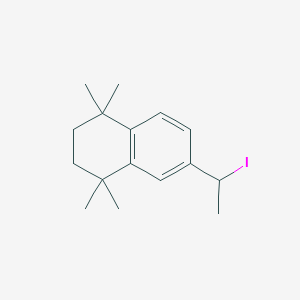
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of iodinated hydrocarbons. This compound is characterized by the presence of an iodoethyl group attached to a tetrahydronaphthalene ring system, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as iodine monochloride, can enhance the reaction rate and yield. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and vanadium pentoxide in ionic liquids.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Corresponding hydrocarbons.
Substitution: Azides, nitriles.
Scientific Research Applications
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is primarily related to its ability to undergo various chemical transformations. The presence of the iodoethyl group allows for selective reactions, such as nucleophilic substitution, which can be exploited in synthetic chemistry. Additionally, the compound’s structure enables it to interact with specific molecular targets, making it useful in radiolabeling and imaging studies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the tetrahydronaphthalene ring. The presence of four methyl groups and an iodoethyl group provides distinct reactivity and stability compared to other iodinated compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and radiolabeling .
Properties
Molecular Formula |
C16H23I |
|---|---|
Molecular Weight |
342.26 g/mol |
IUPAC Name |
6-(1-iodoethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23I/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
DYRISTFAWUGOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















